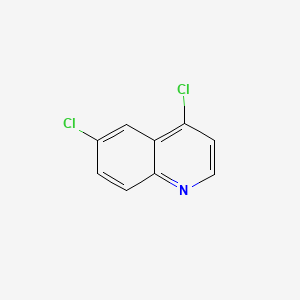

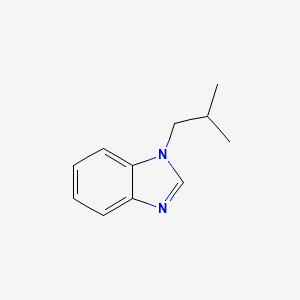

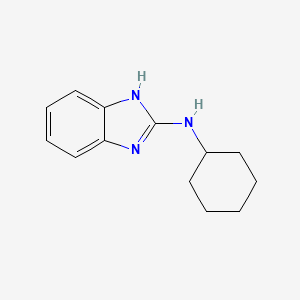

![molecular formula C7H10N4O B1298347 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide CAS No. 299166-55-5](/img/structure/B1298347.png)

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

説明

The compound 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a chemical structure that is part of a broader class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the related structures such as tetrahydrocyclopenta[c]pyrazoles and tetrahydropyrrolo[3,4-c]pyrazoles have been synthesized and studied for their chemical properties and potential applications .

Synthesis Analysis

The synthesis of related compounds, such as substituted 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles, has been achieved through intramolecular 3+2 dipolar cycloaddition of nitrilimines to alkynes . This method provides a versatile approach to creating a variety of substituted pyrazoles, which could potentially be applied to the synthesis of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide. Additionally, diastereoselective synthesis of tetrahydropyrrolo[3,4-c]pyrazoles has been described using a one-pot sequence involving tosylhydrazone formation, decomposition, and intramolecular 1,3-dipolar cycloaddition .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. For instance, the molecular and crystal structures of new pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazines were determined by X-ray analysis, revealing tautomeric equilibrium in solution and the existence of linear tricyclic tautomeric forms in the crystalline state . These findings suggest that similar analytical methods could be employed to elucidate the molecular structure of 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide.

Chemical Reactions Analysis

The chemical reactions of related pyrazole compounds involve various transformations. For example, tetrazolo[1,5-a]pyrazine undergoes photolysis to yield triazacyclohepta-1,2,4,6-tetraene as an intermediate, which then forms final products such as 1-cyanoimidazole and (2-isocyanovinyl)carbodiimide . These reactions are supported by high-level ab initio and DFT calculations, which provide insights into the reaction mechanisms and the stability of intermediates and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of related pyrazole compounds have been studied using computational modeling and experimental techniques. Theoretical calculations at the ab initio DFT/B3LYP/6-311++G(d,p) level have been used to predict the existence of different tautomeric forms and their behavior in various solvents . Additionally, the analysis of intra- and intermolecular interactions, such as weak C–H⋯N hydrogen bonds and π⋯π interactions, provides information on the molecular packing and stability of these compounds in the crystalline state .

科学的研究の応用

Synthesis and Chemical Properties

1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide and its derivatives are primarily involved in the synthesis of various heterocyclic compounds. For example, they have been utilized in intramolecular nitrilimine cycloaddition to alkynes to create substituted tetrahydrocyclopenta[c]pyrazoles and tetrahydropyrrolo[c]pyrazoles, showcasing their versatility in chemical reactions (Winters, Teleha, & Sui, 2014). This process has been extended to create more versatile derivatives, indicating the compound's utility in developing new chemical entities.

Biological Activities

Antioxidant and Antitumor Activities : Certain derivatives have shown potent antioxidant and antitumor activities. For instance, carbohydrazide derivatives have been synthesized with significant antioxidant and antitumor properties, highlighting the compound's potential in pharmacological research (El Sadek et al., 2014).

Antimicrobial Activities : Derivatives based on thieno[3,2-c]pyrazole have been synthesized for antimicrobial evaluation. These compounds have been tested against various microorganisms, including fungi and bacteria, showing moderate to high antimicrobial activity (Aly, 2016). This suggests their potential use in developing new antimicrobial agents.

Anti-Inflammatory and Analgesic Activities : Pyrazole derivatives, including those based on 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide, have been found to exhibit analgesic and anti-inflammatory properties. This opens up possibilities for their use in developing new treatments for pain and inflammation (More et al., 2022).

Antiviral and Cytotoxic Activities : Some derivatives have shown promising results in antiviral and cytotoxic activities, particularly against Herpes simplex type-1 (HSV-1). This indicates the potential for developing new antiviral drugs based on these compounds (Dawood et al., 2011).

特性

IUPAC Name |

1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c8-9-7(12)6-4-2-1-3-5(4)10-11-6/h1-3,8H2,(H,9,12)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVCCSHLJCQVHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354599 | |

| Record name | 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

299166-55-5 | |

| Record name | 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hydrazinecarboxylic acid, [1-(2-naphthalenyl)ethylidene]-, methyl ester](/img/structure/B1298269.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)